molecular formula C10H12ClN3O B6302901 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride CAS No. 2270908-48-8

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride

Cat. No. B6302901
CAS RN: 2270908-48-8
M. Wt: 225.67 g/mol
InChI Key: PSRNZSPHKJPMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride, also known as AEQHCl, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of the quinazolinone class of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride has been studied for its potential applications in scientific research. It has been used as a tool to study the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase, as well as to investigate the effects of drugs on the central nervous system. It has also been used to study the effects of oxidative stress, as well as to investigate the effects of various drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride is not yet fully understood. However, it is believed to act on various enzymes and receptors, resulting in changes in the levels of various neurotransmitters and hormones. It is also believed to inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the brain. This can lead to changes in the levels of various other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the brain. This can lead to changes in the levels of various other neurotransmitters, such as dopamine and serotonin. In vivo studies have demonstrated that this compound can produce changes in heart rate, blood pressure, and respiratory rate, as well as changes in the levels of various hormones in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride for laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase, resulting in an increase in the levels of acetylcholine in the brain. This can be useful for studying the effects of various drugs on the central nervous system. However, this compound can also produce changes in the levels of various hormones in the body, which can complicate the results of experiments. Additionally, this compound is a synthetic compound and is not found naturally in the body, so its long-term effects are not yet known.

Future Directions

The potential future directions for the use of 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride in scientific research include further investigation into its mechanism of action, its effects on various enzymes and receptors, and its effects on various hormones in the body. Additionally, further research is needed to investigate its long-term effects and its potential therapeutic applications. Finally, further research is needed to investigate the potential interactions between this compound and other drugs, as well as its potential side effects.

Synthesis Methods

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride can be synthesized by reacting ethyl 4-chloro-3-methylquinazolin-2(1H)-one with excess 6-amino-3-ethylquinazolin-4(3H)-one in an acidic medium. This reaction produces a salt that is then purified by recrystallization. The resulting product is a white crystalline solid with a melting point of 197-200°C.

properties

IUPAC Name

6-amino-3-ethylquinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14;/h3-6H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNZSPHKJPMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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